Fluo-8 AM

Descripción general

Descripción

Fluo-8 AM is a green fluorescent calcium indicator used extensively in biological research to measure intracellular calcium levels. It is a cell-permeant compound that, once inside the cell, is hydrolyzed by esterases to yield a fluorescent dye. This dye binds to calcium ions, resulting in a significant increase in fluorescence intensity, which can be measured using various fluorescence-based techniques .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fluo-8 AM is synthesized through a series of chemical reactions that involve the modification of a fluorescein coreThe reaction conditions often require anhydrous solvents and controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The final product is purified using techniques such as column chromatography and crystallization to achieve high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

Fluo-8 AM primarily undergoes hydrolysis reactions once inside the cell. The acetoxymethyl ester groups are cleaved by intracellular esterases, converting the non-fluorescent this compound into its fluorescent form .

Common Reagents and Conditions

Hydrolysis: The hydrolysis of this compound is facilitated by cellular esterases under physiological conditions.

Buffer Solutions: Commonly used buffers include Hanks and Hepes buffer, often supplemented with Pluronic F-127 to enhance solubility.

Major Products

The major product of the hydrolysis reaction is the fluorescent Fluo-8 dye, which binds to calcium ions within the cell, resulting in a measurable increase in fluorescence .

Aplicaciones Científicas De Investigación

Fluo-8 AM is a fluorescent calcium indicator used in cell biology to monitor intracellular calcium mobilization and study calcium-related events . It is an improved version of earlier dyes like Fluo-3 and Fluo-4, offering enhanced signal intensity and ease of use .

Advantages and Characteristics

This compound offers several advantages over traditional calcium indicators:

- Improved Signal Intensity: Fluo-8 has an improved signal intensity that is twice that of Fluo-4 . Upon binding to Ca2+, Fluo-8® displays a fluorescence intensity increase of ~200 fold .

- Convenient Spectral Wavelengths: Fluo-8 maintains the convenient Fluo-3 and Fluo-4 spectral wavelengths of Ex/Em = ∼490/∼520 nm .

- Less Temperature Dependent: Fluo-8 is less temperature-dependent than other probes, allowing for more consistent and reproducible results at room temperature or 37 °C .

- Cell Loading: this compound can be loaded into cells at room temperature, while Fluo-3 AM and Fluo-4 AM require 37°C for cell loading . It's AM ester crosses cell membranes easily, facilitating quicker cell loading, possibly at room temperature .

- High-Throughput Screening: The Fluo-8 assay can be performed in 96- or 384-well microtiter plate format, making it easily adaptable to automation and ideal for screening .

- Photostability: Fluo-8 is more photostable and great for transient Ca2+ burst .

Available Forms of Fluo-8

Fluo-8 and its analogs are available in four distinct forms, each expressing different calcium binding affinities :

Use in Plant Cells

Fluo-8/AM has been used to detect dynamic calcium in plant cells such as guard cells and protoplasts . The optimal concentration of fluo-8/AM was determined to be 5 µmol/L for protoplasts .

Case Studies

- T1R umami receptor study: Fluo-8/AM was used to study the function of T1R3 on Ca2+ in basal epithelial cells .

- Flesh Tissue Cells: After loading fluo-8/AM into the slices, the staining results from the hand-sliced tissue were consistent with those from the slices cut with the cryostat and only showed fluorescence at the cell edges .

- Cellular experiments: Fluo-8 (or Fluo-2 Medium Affinity) has been found to be brighter (1.5x) than Fluo-4 in cellular experiments and offers improved cell loading and Ca2+ response .

- Calcium measurements: Calcium measurements are critical for numerous biological investigations . Fluorescent probes that show spectral responses upon binding Ca2+ have enabled researchers to investigate changes in intracellular free Ca2+ concentrations by using fluorescence microscopy, flow cytometry, fluorescence spectroscopy, and fluorescence microplate readers .

Mecanismo De Acción

Fluo-8 AM enters cells passively due to its non-polar acetoxymethyl ester groups. Once inside the cell, these groups are cleaved by esterases, resulting in a negatively charged fluorescent dye that remains trapped within the cell. The fluorescence intensity of the dye increases significantly upon binding to calcium ions, allowing for the detection and quantification of intracellular calcium levels .

Comparación Con Compuestos Similares

Fluo-8 AM is compared with other calcium indicators such as Fluo-3 AM and Fluo-4 AM. While all these compounds share a similar fluorescein core and excitation/emission wavelengths, this compound offers several advantages:

Brightness: this compound is two times brighter than Fluo-4 AM and four times brighter than Fluo-3 AM.

Loading Conditions: this compound can be loaded into cells at room temperature, whereas Fluo-3 AM and Fluo-4 AM require 37°C for optimal loading.

Calcium Response: This compound provides a more robust calcium response, making it suitable for high-throughput screening applications

List of Similar Compounds

- Fluo-3 AM

- Fluo-4 AM

- Cal-520 AM

- Calcium Green-1

- Oregon Green 488 BAPTA-1

Actividad Biológica

Fluo-8 AM is a highly sensitive fluorescent calcium indicator used extensively in biological research to monitor intracellular calcium levels. Its ability to penetrate cell membranes and provide real-time imaging of calcium dynamics makes it a valuable tool in various fields, including cell biology, pharmacology, and plant physiology.

This compound functions by entering cells as an acetoxymethyl (AM) ester. Once inside, intracellular esterases cleave the AM groups, converting it into the active form, Fluo-8. This compound binds to calcium ions (), resulting in a significant increase in fluorescence intensity upon binding. The fluorescence signal is proportional to the concentration of ions present, allowing researchers to quantify calcium levels dynamically.

Calcium Imaging in Plant Cells

Recent studies have demonstrated the effectiveness of this compound in plant systems. For instance, a study involving apple flesh tissue showed that this compound could successfully stain in protoplasts, revealing dynamic changes in cytosolic calcium levels. The optimal concentration for this application was determined to be 5 µmol/L , with higher concentrations leading to decreased fluorescence intensity due to potential membrane disruption .

| Concentration (µmol/L) | Fluorescence Intensity |

|---|---|

| 0.1 | Low |

| 1 | Moderate |

| 5 | High |

| >5 | Decreased |

Applications in Human Health

This compound has also been applied in studies of human health, particularly in understanding calcium dynamics in erythrocytes infected with Plasmodium falciparum. Research indicated that both uninfected and infected cells exhibited distinct calcium-dependent fluorescence signals. The presence of probenecid, an inhibitor of organic anion transporters, altered the fluorescence response significantly, highlighting the complex interactions between host cells and the parasite .

Case Studies

- Calcium Dynamics in Erythrocytes : A kinetic fluorescence assay using this compound revealed that infected erythrocytes had higher intracellular calcium levels compared to uninfected cells. This study emphasized the importance of extracellular for parasite growth and survival .

- Calcium Imaging in Plant Physiology : In an innovative study on cucumber plants, this compound was utilized to assess how exogenous calcium alleviated hypoxic stress. The findings underscored the role of calcium signaling in plant stress responses and provided insights into potential agricultural applications .

Comparative Analysis with Other Calcium Indicators

This compound is often compared with other calcium indicators such as Fluo-4 and Fura-2. Below is a summary table that highlights their differences:

| Indicator | Cell Permeability | Fluorescence Intensity | Calcium Sensitivity | Loading Conditions |

|---|---|---|---|---|

| Fluo-4 | Moderate | Moderate | High | 37°C |

| Fura-2 | Low | Variable | Very High | 37°C |

| This compound | High | Very High | Highest | Room Temperature |

Propiedades

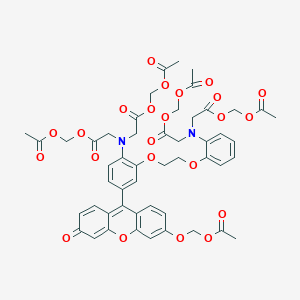

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-4-[3-(acetyloxymethoxy)-6-oxoxanthen-9-yl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]anilino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H50N2O23/c1-30(53)65-25-70-37-12-14-39-44(20-37)75-43-19-36(58)11-13-38(43)50(39)35-10-15-41(52(23-48(61)73-28-68-33(4)56)24-49(62)74-29-69-34(5)57)45(18-35)64-17-16-63-42-9-7-6-8-40(42)51(21-46(59)71-26-66-31(2)54)22-47(60)72-27-67-32(3)55/h6-15,18-20H,16-17,21-29H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYHTWFRZPRHNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC1=CC2=C(C=C1)C(=C3C=CC(=O)C=C3O2)C4=CC(=C(C=C4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC5=CC=CC=C5N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H50N2O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1046.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345980-40-6 | |

| Record name | 1345980-40-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.